4-[(Chloroacetyl)amino]-2-hydroxybenzoic acid

Antitubercular agents Mycobacterium tuberculosis PAS derivatives

4-[(Chloroacetyl)amino]-2-hydroxybenzoic acid (CAS 14463-22-0, molecular formula C₉H₈ClNO₄, MW 229.62 g/mol) is a synthetic derivative of p-aminosalicylic acid (PAS/4-ASA) in which the 4-amino group has been N-acylated with a chloroacetyl moiety. Also cataloged as N-monochloroacetyl-p-aminosalicylic acid, NSC 55322, and 4-(2-chloroacetamido)-2-hydroxybenzoic acid, the compound belongs to the hydroxybenzoic acid class and retains the signature 2-hydroxybenzoic acid (salicylic acid) core while incorporating an electrophilic chloroacetyl warhead.

Molecular Formula C9H8ClNO4
Molecular Weight 229.62 g/mol
CAS No. 14463-22-0
Cat. No. B12107664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(Chloroacetyl)amino]-2-hydroxybenzoic acid
CAS14463-22-0
Molecular FormulaC9H8ClNO4
Molecular Weight229.62 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1NC(=O)CCl)O)C(=O)O
InChIInChI=1S/C9H8ClNO4/c10-4-8(13)11-5-1-2-6(9(14)15)7(12)3-5/h1-3,12H,4H2,(H,11,13)(H,14,15)
InChIKeyLKNVVXVUHMODPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(Chloroacetyl)amino]-2-hydroxybenzoic acid (CAS 14463-22-0): Procurement-Grade Baseline for N-Chloroacetyl-p-aminosalicylic Acid Research


4-[(Chloroacetyl)amino]-2-hydroxybenzoic acid (CAS 14463-22-0, molecular formula C₉H₈ClNO₄, MW 229.62 g/mol) is a synthetic derivative of p-aminosalicylic acid (PAS/4-ASA) in which the 4-amino group has been N-acylated with a chloroacetyl moiety. Also cataloged as N-monochloroacetyl-p-aminosalicylic acid, NSC 55322, and 4-(2-chloroacetamido)-2-hydroxybenzoic acid, the compound belongs to the hydroxybenzoic acid class and retains the signature 2-hydroxybenzoic acid (salicylic acid) core while incorporating an electrophilic chloroacetyl warhead [1] [2]. Its structural placement at the 4-position (para to the carboxyl group) distinguishes it from the 5-substituted positional isomer (CAS 80074-26-6) and from the parent drug PAS (CAS 65-49-6), which carries a free primary amine at this site [3]. The compound has been investigated in the context of antitubercular, antimicrobial, and enzyme-inhibition research since the early 1970s [4].

Why 4-[(Chloroacetyl)amino]-2-hydroxybenzoic acid (14463-22-0) Cannot Be Replaced by Generic PAS Analogs in Mechanistic and Derivatization Workflows


Generic substitution of 4-[(chloroacetyl)amino]-2-hydroxybenzoic acid with unmodified PAS, N-acetyl-PAS, or the 5-substituted positional isomer fails because the chloroacetyl group is not a passive N-blocking moiety—it functions as an electrophilic covalent warhead capable of engaging nucleophilic residues on target proteins, a property that the acetyl analog (CAS 24190-77-0) or the free amine of PAS (CAS 65-49-6) cannot replicate [1] [2]. Furthermore, regiochemistry at the 4-position versus the 5-position determines both the steric presentation of the chloroacetyl group and the compound's alignment with the PAS pharmacophore that is recognized by mycobacterial folate pathway enzymes [3]. Published synthetic protocols demonstrate that the chloroacetyl group serves as a displaceable handle for further diversification into dithiocarbamate, amine, and heterocyclic derivatives—a synthetic utility absent in the simple acetyl or free-amine forms [4].

4-[(Chloroacetyl)amino]-2-hydroxybenzoic acid (14463-22-0): Quantitative Differentiation Evidence Against Comparator Compounds


Tuberculostatic Activity of N-Chloroacetyl-PAS Compared to Parent PAS: Head-to-Head In Vitro Evaluation

In a foundational 1974 study, Šůlová et al. synthesized N-chloroacetyl-p-aminosalicylic acid (the target compound) and directly compared its tuberculostatic activity against the parent drug PAS (4-aminosalicylic acid) in vitro. The study reported that N-chloroacetylation of the 4-amino group retained measurable antimycobacterial activity, with the chloroacetyl derivative demonstrating tuberculostatic potency that was qualitatively in the same range as PAS, though exact MIC values from this study are not extractable from the accessible record [1]. This was independently corroborated by Ertan & Üreten (1983), who confirmed that the 4-chloroacetamido-PAS intermediate was synthesized and its tuberculostatic effects compared directly with PAS, establishing that N-acylation with chloroacetyl chloride does not abolish the core antimycobacterial pharmacophore [2]. The critical differentiation is that the chloroacetyl group simultaneously introduces a covalent electrophilic handle absent in PAS itself, enabling dual-function activity (target engagement plus derivatization) that the free amine cannot provide.

Antitubercular agents Mycobacterium tuberculosis PAS derivatives

Hydrolytic Release of Antifungal Activity: Differentiation of N-Chloroacetyl-PAS from PAS via Hydrolysis Product Profile

Ertan & Üreten (1983) explicitly note that in the prior Part I study (reference 4), the hydrolysis products of the N-chloroacetyl-PAS derivatives exhibited positive antifungal activity, a property not attributed to the intact PAS molecule or its simple N-acetyl derivative [1]. This represents a hydrolysis-dependent bioactivation pathway unique to the chloroacetyl series: the chloroacetyl amide bond undergoes hydrolytic cleavage to release 4-aminosalicylic acid (which has intrinsic antimycobacterial but not antifungal activity) along with chloroacetic acid or its metabolic derivatives, which may contribute to the observed antifungal effect. The N-acetyl analog (4-acetamido-2-hydroxybenzoic acid) would release acetic acid upon hydrolysis—a metabolite with no known antifungal activity—highlighting the functional significance of the chlorine substituent in the acyl group.

Antifungal activity Hydrolysis-dependent bioactivation PAS derivative metabolism

Positional Isomer Differentiation: 4-Substituted vs. 5-Substituted Chloroacetylaminosalicylic Acid Regioisomers

The target compound (CAS 14463-22-0) bears the chloroacetylamino substituent at the 4-position (para to the carboxylic acid), which is the canonical substitution site of the PAS pharmacophore. The 5-substituted positional isomer (CAS 80074-26-6, 5-[(chloroacetyl)amino]-2-hydroxybenzoic acid) places the identical substituent at the meta position relative to the carboxyl group [1] [2]. The 4-position is critical because it corresponds to the amino group location in the natural PAS antitubercular scaffold; substitution at position 5 is not part of the PAS pharmacophore and is more closely related to the chloramphenicol or niclosamide scaffolds . Published structure-activity relationship (SAR) data for 4-aminosalicylic acid derivatives confirm that substituent position dramatically affects antimycobacterial potency: in the 2023 study by Hassan et al., modifications at the 4-amino position of 4-ASA yielded compounds with MIC values ranging from 1.04 µM to >100 µM against M. tuberculosis H37Rv, with the most potent derivative (compound 20, MIC 1.04 µM) being 2.5-fold more potent than parent 4-ASA [3]. While the target compound itself was not among those tested, these data establish that 4-position derivatization is the validated path for retaining antimycobacterial activity, whereas 5-position substitution is not documented to confer such activity.

Regiochemistry Structure-activity relationship PAS pharmacophore

Covalent Electrophilic Warhead Capability: Chloroacetyl vs. Acetyl Substituent Differentiation in Enzyme Inhibition

The chloroacetyl group distinguishes the target compound from its closest N-acyl analogs—4-acetamido-2-hydroxybenzoic acid (N-acetyl-PAS) and PAS itself—by providing a reactive α-chloro carbonyl capable of engaging nucleophilic residues (cysteine, serine, lysine) on target proteins via S_N2 displacement. This mechanism is well-established for chloroacetamide-based covalent inhibitors [1]. The acetyl analog lacks this electrophilic reactivity entirely, functioning only as a passive N-blocking group. The free amine of PAS can be protonated under physiological conditions, altering its charge state and target engagement mode. The chloroacetyl group therefore enables both irreversible covalent inhibition (via nucleophilic displacement of chloride) and reversible binding through the salicylic acid core, creating a dual-mode binding profile that neither comparator can achieve [2]. Additionally, the synthetic utility of the chloroacetyl handle is demonstrated by published protocols using the methyl ester analog (CAS 14035-08-6) for further derivatization into dithiocarbamate conjugates and heterocyclic systems [3].

Covalent inhibitor Electrophilic warhead Nucleophilic substitution

4-[(Chloroacetyl)amino]-2-hydroxybenzoic acid (14463-22-0): Evidence-Based Research and Industrial Application Scenarios


Covalent Probe Design for Antitubercular Target Engagement Studies

The retention of the PAS pharmacophore at the 4-position, combined with the electrophilic chloroacetyl warhead, makes this compound suitable as a starting scaffold for designing covalent inhibitors of Mycobacterium tuberculosis folate pathway enzymes. Unlike PAS, which binds reversibly, the chloroacetyl derivative can form irreversible adducts with active-site nucleophiles, enabling washout-resistant target engagement assays and pull-down proteomics [1] [2].

Synthetic Intermediate for Dithiocarbamate and Heterocyclic PAS Derivatives

As demonstrated in the Ertan & Üreten series, the chloroacetyl group serves as a displaceable handle for reaction with primary and secondary amine dithiocarbamates, yielding a library of PAS-dithiocarbamate conjugates with tunable biological profiles. This synthetic route is not accessible from acetyl-PAS or unmodified PAS, establishing the chloroacetyl compound as a privileged intermediate for combinatorial derivatization [1] [3].

Hydrolysis-Dependent Antifungal Bioactivation Studies

The observation that hydrolysis products of N-chloroacetyl-PAS derivatives exhibit antifungal activity—not seen with PAS or N-acetyl-PAS—positions this compound as a model substrate for studying hydrolytic bioactivation mechanisms. Researchers investigating prodrug strategies for dual antitubercular-antifungal agents can use this compound to probe the relationship between hydrolysis rate, chloroacetic acid release, and antifungal potency [1].

Regioisomer-Controlled SAR Studies Distinguishing 4-PAS from 5-Substituted Scaffolds

The availability of both the 4-substituted (CAS 14463-22-0) and 5-substituted (CAS 80074-26-6) chloroacetylaminosalicylic acid isomers enables controlled regioisomeric SAR comparisons. Since only the 4-position aligns with the PAS antimycobacterial pharmacophore validated by Hassan et al. (2023), this compound is essential as the active regioisomer control in any study exploring position-dependent biological effects [2] [4].

Quote Request

Request a Quote for 4-[(Chloroacetyl)amino]-2-hydroxybenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.